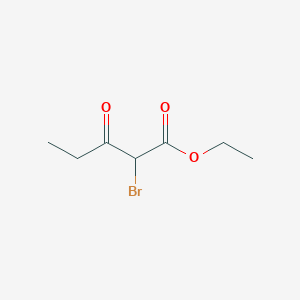

Ethyl 2-bromo-3-oxopentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11BrO3 |

|---|---|

Molecular Weight |

223.06 g/mol |

IUPAC Name |

ethyl 2-bromo-3-oxopentanoate |

InChI |

InChI=1S/C7H11BrO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 |

InChI Key |

LQCVYVLCWYFSKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C(=O)OCC)Br |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Ethyl 2 Bromo 3 Oxopentanoate

Direct Bromination Approaches

Direct bromination strategies offer a straightforward route to ethyl 2-bromo-3-oxopentanoate by introducing a bromine atom at the α-position of the corresponding β-keto ester.

α-Bromination of Ethyl 3-Oxopentanoate (B1256331)

The most common method for synthesizing this compound is the direct α-bromination of ethyl 3-oxopentanoate. This reaction takes advantage of the acidic nature of the α-hydrogen located between the two carbonyl groups, which facilitates its substitution with a bromine atom. The general transformation involves the reaction of ethyl 3-oxopentanoate with a suitable brominating agent, often in the presence of a catalyst or under specific reaction conditions to ensure high selectivity for the desired product.

The enol or enolate form of ethyl 3-oxopentanoate is the key reactive intermediate in this transformation. The equilibrium between the keto and enol tautomers is crucial, and reaction conditions are often tailored to favor the formation of the enol, which then acts as a nucleophile, attacking the electrophilic bromine source.

Influence of Brominating Agents and Reaction Conditions

The choice of brominating agent and the reaction conditions play a pivotal role in the success of the α-bromination, influencing both the yield and the selectivity of the reaction.

Commonly used brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). wikipedia.org When using molecular bromine, the reaction is often carried out in a suitable solvent like acetic acid at room temperature. Catalysts such as phosphorus tribromide (PBr₃) can also be employed to facilitate the reaction. Careful control of stoichiometry is crucial to avoid over-bromination, which can lead to the formation of dibrominated byproducts.

N-bromosuccinimide is a milder and more selective brominating agent compared to bromine. wikipedia.org It is often used under acid-catalyzed conditions. wikipedia.org The reaction of β-keto esters with NBS can be performed in various organic solvents, and the use of a radical initiator is common in some applications. wikipedia.org For the α-bromination of β-keto esters, acid catalysis is typically employed to promote enolization. wikipedia.org

The reaction temperature is another critical parameter. Lower temperatures, often in the range of 0 to 5 °C, are typically employed to minimize the formation of side products and enhance the selectivity for the desired α-monobrominated product.

| Brominating Agent | Catalyst/Conditions | Solvent | Temperature | Typical Yield | Reference |

| Bromine (Br₂) | PBr₃ or NaOH | Acetic Acid | Room Temperature | ~65-67.3% | |

| N-Bromosuccinimide (NBS) | Acid Catalysis | Dichloromethane | 0-5 °C | Moderate to High |

Condensation and Derivatization Pathways for Precursors

Alternative strategies for the synthesis of this compound involve the initial construction of a suitable precursor molecule, which is then functionalized to yield the target compound.

Claisen Condensation Analogues in Precursor Synthesis

The precursor, ethyl 3-oxopentanoate, is commonly synthesized via a Claisen condensation reaction. vaia.comvaia.commasterorganicchemistry.comuomustansiriyah.edu.iq This fundamental carbon-carbon bond-forming reaction involves the base-catalyzed condensation of two ester molecules. masterorganicchemistry.comuomustansiriyah.edu.iq In the case of ethyl 3-oxopentanoate, the self-condensation of ethyl propanoate is a viable route. vaia.comvaia.com

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol (B145695) solvent. vaia.comvaia.com The base abstracts an α-proton from one molecule of ethyl propanoate to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of ethyl propanoate. Subsequent elimination of an ethoxide ion yields the β-keto ester, ethyl 3-oxopentanoate. masterorganicchemistry.comuomustansiriyah.edu.iq

Another approach involves the mixed Claisen condensation between ethyl acetate (B1210297) and ethyl propanoate, which can also yield ethyl 3-oxopentanoate among other products. vaia.com Careful control of reaction conditions and stoichiometry is necessary to favor the desired product in mixed condensations.

| Reactants | Base | Solvent | Product | Reference |

| Ethyl Propanoate (2 equiv.) | Sodium Ethoxide | Ethanol | Ethyl 3-oxopentanoate | vaia.comvaia.com |

| Ethyl Acetate + Ethyl Propanoate | Sodium Ethoxide | Ethanol | Ethyl 3-oxopentanoate (and others) | vaia.com |

Modifications and Functionalization of Related β-Keto Esters

The synthesis can also proceed through the modification and functionalization of other readily available β-keto esters. For instance, a bifunctional compound like 5-bromo-3-methylpyridin-2-amine can be reacted with this compound in an alkylation/condensation cyclization reaction to construct more complex molecular scaffolds. acs.org This highlights the utility of this compound as a building block in the synthesis of functionalized heterocyclic systems.

While direct functionalization of a pre-existing β-keto ester to introduce the ethyl group at the C4 position followed by bromination is less common, the versatility of β-keto esters allows for various synthetic manipulations. These can include alkylation at the γ-position under specific conditions, although α-alkylation is more typical.

Advanced and Scalable Synthetic Techniques

To address the demands of industrial production and to improve safety and efficiency, advanced and scalable synthetic techniques are being explored for the synthesis of α-bromo-β-keto esters.

While specific examples for the industrial-scale synthesis of this compound are not extensively documented in publicly available literature, general advancements in the synthesis of related compounds suggest potential scalable methodologies. Continuous flow chemistry, for instance, offers significant advantages for halogenation reactions, which are often highly exothermic. sioc-journal.cn Flow reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and easier scalability. The use of continuous flow reactors has been mentioned as a beneficial technology for the industrial synthesis of related brominated esters.

Phase-transfer catalysis (PTC) represents another advanced technique that can be applied to the α-bromination of β-keto esters. PTC facilitates the transfer of a reactant between two immiscible phases (e.g., aqueous and organic), often enabling reactions to be carried out under milder conditions with simpler work-up procedures. researchgate.netyoutube.com Chiral phase-transfer catalysts have also been developed for the enantioselective α-halogenation of β-keto esters, offering a pathway to chiral α-bromo-β-keto esters.

Furthermore, electrochemical methods are emerging as a green and efficient alternative for halogenations. Electrochemical synthesis can generate the reactive halogenating species in situ, avoiding the handling and storage of hazardous reagents like molecular bromine.

These advanced methodologies hold the potential to make the synthesis of this compound and similar compounds more efficient, safer, and environmentally friendly, particularly in a large-scale industrial context.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering superior control over reaction conditions compared to traditional batch methods. While specific literature detailing a continuous flow process exclusively for this compound is not abundant, the principles and successful applications of this technology to structurally similar compounds, such as other halogenated β-keto esters, provide a strong basis for its adaptation.

Industrial production of related compounds, for instance, ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate, already utilizes continuous flow reactors to achieve precise control over critical parameters like residence time and mixing efficiency, which are crucial for optimizing yield and scalability. The application of continuous flow technology is particularly advantageous for bromination reactions, which are often fast and highly exothermic. By conducting the reaction in a microreactor or a packed-bed reactor, the high surface-area-to-volume ratio allows for efficient heat dissipation, mitigating the risk of thermal runaways and improving the safety profile of the process.

A general approach for the continuous flow synthesis of this compound would involve pumping separate streams of the starting material, ethyl 3-oxopentanoate, and the brominating agent (e.g., bromine or N-bromosuccinimide) into a mixing zone, followed by their passage through a heated or cooled reactor coil. The residence time in the reactor can be precisely controlled by adjusting the flow rates of the pumps, allowing for fine-tuning of the reaction to maximize the yield of the desired monobrominated product while minimizing the formation of dibrominated and other byproducts. The output stream can then be directed through in-line purification modules, such as scavenger resins or liquid-liquid extraction units, to afford the purified product in a continuous fashion. This approach not only enhances safety and efficiency but also facilitates seamless integration into multi-step synthetic sequences. nih.govmit.edu

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value | Purpose |

| Reactor Type | Microreactor or Packed-Bed Reactor | Enhance heat and mass transfer |

| Reactant A | Ethyl 3-oxopentanoate in an organic solvent | Starting material |

| Reactant B | Bromine or NBS in an organic solvent | Brominating agent |

| Flow Rate | 0.1 - 10 mL/min | Control residence time |

| Residence Time | 1 - 20 minutes | Optimize reaction completion |

| Temperature | 0 - 50 °C | Control reaction rate and selectivity |

| Back Pressure | 1 - 10 bar | Prevent outgassing and ensure stable flow |

This table is illustrative and based on general principles of continuous flow bromination of β-keto esters.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in dramatically reduced timeframes compared to conventional heating. The synthesis of compounds containing the α-bromo-β-keto ester moiety, such as this compound, and their subsequent transformations are well-suited for microwave irradiation.

Research on the synthesis of imidazo[1,2-a]pyridines, which are formed from the reaction of 2-aminopyridines with α-bromo-β-keto esters, has demonstrated the efficacy of microwave assistance. In these studies, reactions that would typically require several hours under conventional heating were completed in a matter of minutes with high yields when subjected to microwave irradiation. organic-chemistry.orgsci-hub.se This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to localized superheating and increased molecular motion.

A plausible microwave-assisted protocol for the synthesis of this compound would involve the reaction of ethyl 3-oxopentanoate with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent under microwave irradiation. The use of a solid-supported catalyst, such as silica-supported sodium bicarbonate, could further enhance the reaction's efficiency and selectivity, providing a heterogeneous system that is easily filtered upon reaction completion. researchgate.net The precise control over temperature and pressure afforded by modern microwave reactors allows for the rapid optimization of reaction conditions to maximize the yield of the target compound.

Table 2: Representative Conditions for Microwave-Assisted Synthesis Involving α-Bromo-β-keto Esters

| Parameter | Value | Reference |

| Reactants | α-Bromo-β-keto ester, 2-aminopyridine | organic-chemistry.org |

| Solvent | Solvent-free or on neutral alumina | organic-chemistry.org |

| Microwave Power | 100 - 300 W | nih.gov |

| Temperature | 55 - 120 °C | organic-chemistry.orgbeilstein-journals.org |

| Reaction Time | < 2 - 15 minutes | organic-chemistry.orgsci-hub.se |

| Yield | 85 - 95% | organic-chemistry.org |

This table presents typical conditions from related microwave-assisted syntheses and is intended to be representative.

The successful application of microwave technology in the synthesis and subsequent reactions of α-bromo-β-keto esters suggests that a dedicated microwave-assisted protocol for this compound would offer significant advantages in terms of speed and efficiency over traditional synthetic methods.

Reactivity and Mechanistic Elucidation of Ethyl 2 Bromo 3 Oxopentanoate

Nucleophilic Substitution Reactivity at the α-Bromine Center

The bromine atom at the α-position to the ketone is an excellent leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is central to many of the synthetic applications of ethyl 2-bromo-3-oxopentanoate.

A variety of nucleophiles can displace the α-bromine, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The reaction conditions are typically mild, often requiring a base to facilitate the substitution.

Common nucleophiles include amines, such as substituted pyridin-2-amines and piperazine (B1678402) derivatives. For instance, the reaction with 5-chloropyridin-2-amine in refluxing ethanol (B145695) leads to the formation of an imidazo[1,2-a]pyridine (B132010) derivative, a core structure found in various biologically active molecules. acs.orgresearchgate.net Similarly, tert-butyl (R)-2-methylpiperazine-1-carboxylate reacts with this compound in the presence of potassium carbonate (K₂CO₃) in acetonitrile (B52724) (ACN) at room temperature to afford the corresponding substitution product. chemrxiv.org

Thiourea (B124793) is another effective nucleophile, reacting with this compound to form thiazole (B1198619) rings, which are important scaffolds in medicinal chemistry. The following table summarizes representative nucleophilic substitution reactions.

| Nucleophile | Reagents/Conditions | Product Type | Ref(s) |

| 5-chloropyridin-2-amine | EtOH, reflux | Imidazo[1,2-a]pyridine derivative | acs.orgresearchgate.net |

| tert-butyl (R)-2-methylpiperazine-1-carboxylate | K₂CO₃, ACN, RT | Piperazine-substituted ketoester | chemrxiv.org |

| Thiourea | EtOH | Thiazole derivative | |

| 5-bromo-3-methylpyridin-2-amine | n-BuOH | Imidazo[1,2-a]pyridine derivative | rsc.org |

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

The reaction of this compound with bifunctional nucleophiles often proceeds via a tandem nucleophilic substitution and subsequent intramolecular cyclization, providing efficient routes to various heterocyclic systems. This is exemplified by the Hantzsch thiazole synthesis-type reaction with thiourea.

A prominent example is the bicomponent cyclization reaction with substituted 2-aminopyridines. The initial step is the SN2 reaction where the amino group of the pyridine (B92270) attacks the α-bromo position of the ketoester. This is followed by an intramolecular condensation between the newly introduced amino group and the ketone carbonyl, leading to the formation of a five-membered ring and subsequent aromatization to the imidazo[1,2-a]pyridine core. rsc.orgsmolecule.com The choice of solvent can influence the reaction rate and yield, with n-butanol being identified as a preferred solvent in some cases over ethanol, acetic acid, or water. rsc.org

These cyclization strategies are pivotal in the synthesis of complex molecules, including potential therapeutic agents. For example, this methodology is a key step in the synthesis of Telacebec (Q203), a drug candidate for tuberculosis that targets the cytochrome bc1 complex. acs.orgresearchgate.net

Carbonyl Group Transformations and Keto-Enol Tautomerism

The ketone and ester carbonyl groups in this compound also participate in a variety of chemical transformations, although their reactivity can be influenced by the presence of the α-bromo substituent.

The keto group of this compound can be selectively reduced to a hydroxyl group to furnish the corresponding α-bromo-β-hydroxyester. This transformation can be achieved using various reducing agents. While specific studies on this compound are not extensively documented, the reduction of similar β-keto esters is well-established.

Chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) are capable of reducing the ketone in the presence of the ester. Furthermore, enantioselective reductions are of significant interest for the synthesis of chiral building blocks. For related β-keto esters, asymmetric hydrogenation using chiral catalysts like Ru(BINAP)Cl₂ under hydrogen pressure has been shown to produce chiral hydroxyesters with high enantiomeric excess.

Biocatalysis offers a green and highly selective alternative for the reduction of β-keto esters. Enzymes from various sources, including plants like Daucus carota (carrot) and microorganisms such as Geotrichum candidum, have been employed for the stereoselective reduction of the keto group in compounds like ethyl 3-oxopentanoate (B1256331). researchgate.netrsc.org These biocatalytic reductions often provide access to specific stereoisomers of the corresponding hydroxyesters, which are valuable chiral synthons. The stereochemical outcome can sometimes be controlled by the choice of cofactor (NADH or NADPH). researchgate.net

| Reduction Method | Reagent/Catalyst | Product Type | Key Features | Ref(s) |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Racemic α-bromo-β-hydroxyester | Standard ketone reduction | |

| Asymmetric Hydrogenation | Chiral Ru(BINAP)Cl₂ / H₂ | Enantiomerically enriched α-bromo-β-hydroxyester | High enantioselectivity for related systems | |

| Biocatalytic Reduction | Daucus carota, Geotrichum candidum | Enantiomerically pure α-bromo-β-hydroxyester | High stereoselectivity, green conditions | researchgate.netrsc.org |

Table 2: Potential Reduction Methods for the Keto Group of this compound

The ketone carbonyl of this compound can undergo condensation and addition reactions. However, the high reactivity at the α-bromo position towards nucleophiles can sometimes lead to competing substitution reactions. The acidity of the α-proton (if any remains after bromination) also allows for enolate formation, which can then act as a nucleophile.

In the context of related β-keto esters, the ketone functionality can participate in aldol-type condensation reactions with various electrophiles. For instance, the enolate generated under basic conditions can react with aldehydes or ketones.

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. researchgate.net The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring.

The position of the keto-enol equilibrium is influenced by several factors, including the solvent polarity. cdnsciencepub.com In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas polar solvents can disrupt this internal hydrogen bond, shifting the equilibrium towards the keto form. The presence of the electronegative bromine atom at the α-position can also influence the acidity of the remaining α-proton (if present) and the stability of the enol form. The study of this tautomerism is often carried out using techniques like proton NMR spectroscopy, which allows for the quantification of the different tautomeric forms present at equilibrium. thermofisher.com

Electrophilic and Radical Reaction Pathways

Beyond its nucleophilic and carbonyl reactivity, this compound can also engage in electrophilic and radical reactions, further expanding its synthetic utility.

The α-carbon, being adjacent to both a ketone and an ester group, is activated. While the bromine atom is typically the site of nucleophilic attack, the enol or enolate form can react with electrophiles. For example, the enantioselective α-chlorination of β-keto esters has been achieved using electrophilic chlorine sources like N-chlorosuccinimide (NCS) in the presence of chiral catalysts. nih.govacs.org This suggests that under specific conditions, the α-carbon of the enolate of this compound could potentially react with other electrophiles.

More significantly, the carbon-bromine bond can undergo homolytic cleavage to generate a radical intermediate. This has been exploited in photoredox-catalyzed reactions. For instance, α-bromo-β-keto esters bearing an alkene moiety can undergo intramolecular cyclopropanation under visible light irradiation in the presence of a suitable photocatalyst. rsc.orgrsc.org This process involves the formation of a carbon-centered radical at the α-position, which then adds to the tethered alkene, followed by a radical-polar crossover cyclization to form a cyclopropane (B1198618) ring. Both intermolecular and intramolecular versions of this radical cyclopropanation have been developed, showcasing the utility of this compound and its analogs as radical precursors for the construction of complex cyclic systems. nih.gov

Stereochemical Control and Asymmetric Transformations

Stereochemical control in reactions involving this compound is a critical aspect for its application in the synthesis of complex chiral molecules. This section explores the different strategies for controlling the stereochemical outcome of its reactions.

This compound serves as a key building block in the synthesis of various heterocyclic compounds. For instance, it is utilized in the construction of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry. In one example, it undergoes a bicomponent cyclization reaction with 5-bromo-3-methylpyridin-2-amine to form an imidazo[1,2-a]pyridine skeleton. nih.govacs.org This reaction involves an initial alkylation followed by a condensation cyclization. nih.gov

Another application is seen in the synthesis of pyrimidine (B1678525) derivatives, where this compound is reacted with thiourea in refluxing ethanol. mdpi.comgoogle.com Furthermore, it is employed as an intermediate in the synthesis of tricyclic compounds with potential therapeutic applications, reacting with chiral amines like (R)-2-methylpiperazine-1-carboxylate. researchgate.netgoogle.com

The development of enantioselective catalytic systems is crucial for producing optically active molecules. Such systems often employ chiral catalysts to induce enantioselectivity in reactions involving prochiral substrates.

While the broader field of asymmetric catalysis has seen significant advances in the enantioselective functionalization of β-keto esters, a review of the existing literature does not reveal specific enantioselective catalytic systems that have been developed and applied directly to this compound. There is a lack of published research detailing the use of chiral catalysts to achieve asymmetric induction in reactions with this particular compound.

Substrate-controlled stereoselectivity relies on the inherent chirality of a starting material to direct the formation of a new stereocenter. This approach is fundamental in many synthetic strategies.

For this compound, which possesses a chiral center at the C2 position, it is conceivable that its stereochemistry could influence the outcome of subsequent reactions. However, studies focusing on the substrate-controlled stereoselectivity of an enantiomerically pure form of this compound are not described in the available scientific literature. Research on how the existing stereocenter in this molecule directs the stereochemistry of further transformations has not been reported.

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting outcomes, and designing new synthetic routes. This section addresses the application of these methods to this compound.

The study of transition states and reaction intermediates through computational methods like Density Functional Theory (DFT) is key to a deep understanding of reaction mechanisms. For related compounds, such as Ethyl 4-bromo-3-oxopentanoate, DFT calculations have been used to model transition states for nucleophilic substitution and hydrogenation. benthamscience.com

However, a comprehensive search of the scientific literature did not yield any specific computational studies focused on the elucidation of transition states or intermediates for reactions involving this compound.

Theoretical models can predict the reactivity and selectivity of chemical compounds, guiding experimental work. Such predictive studies can assess how electronic and steric factors influence reaction pathways.

While the general reactivity of α-bromo-β-keto esters is understood, specific theoretical studies aimed at predicting the reactivity and selectivity profiles of this compound are not present in the reviewed literature. Consequently, there are no available data tables or detailed research findings on the predicted reactivity of this compound under various conditions.

Applications of Ethyl 2 Bromo 3 Oxopentanoate As a Versatile Synthetic Building Block

Construction of Complex Carbocyclic Systems

The strategic placement of functional groups in ethyl 2-bromo-3-oxopentanoate allows it to participate in various ring-forming reactions to create all-carbon ring systems, known as carbocycles. These reactions leverage the compound's ability to act as both a radical precursor and a source of enolates for classical bond-forming strategies.

Recent advancements have highlighted the use of α-bromo-β-keto esters in photoredox-catalyzed reactions to form highly strained cyclopropane (B1198618) rings. rsc.orgresearchgate.net In this process, visible light and a photocatalyst are used to generate a radical at the α-carbon of the ketoester. This radical can then add to an alkene in either an intermolecular or intramolecular fashion. rsc.orgacs.org The subsequent cyclization proceeds in a one-pot manner under very mild conditions at room temperature. researchgate.net This method is notable for its broad functional group tolerance, allowing for the synthesis of diverse and highly functionalized bicyclic cyclopropanes. researchgate.netacs.orgnih.gov

Furthermore, the β-ketoester component of the molecule is a classic participant in the Robinson annulation, a powerful method for the formation of six-membered rings. wikipedia.orglibretexts.org The reaction sequence begins with a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to close the ring. masterorganicchemistry.comlibretexts.org The enolate required for the initial Michael addition can be readily generated from the β-ketoester portion of this compound by deprotonation at the carbon flanked by the two carbonyl groups. wikipedia.org This sequence assembles a new cyclohexenone ring, a structural motif found in many natural products, including steroids. wikipedia.org

| Carbocycle Synthesis Method | Ring Size | Key Intermediate/Reaction |

| Photocatalytic Cycloaddition | 3-membered (Cyclopropane) | Radical addition to an alkene |

| Robinson Annulation | 6-membered (Cyclohexenone) | Michael addition followed by Aldol condensation |

Access to Diverse Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is an exemplary precursor for a variety of heterocyclic scaffolds due to its α-haloketone structure, which is a key component in many classic named reactions.

Thiazole (B1198619) and Analog Synthesis via Hantzsch-type Reactions

The Hantzsch thiazole synthesis is a well-established method for constructing the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide. Current time information in Pasuruan, ID. this compound is an ideal α-haloketone substrate for this reaction. When reacted with a simple thioamide like thiourea (B124793), it undergoes cyclocondensation to yield highly substituted aminothiazole derivatives. masterorganicchemistry.com The reaction proceeds by initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine, followed by cyclization and dehydration to form the aromatic thiazole ring. This reaction is a cornerstone in the synthesis of thiazoles, a core structure in many pharmacologically active compounds. Current time information in Pasuruan, ID.

β-Lactam Chemistry and Carbapenem (B1253116) Precursors (e.g., Reformatsky-type Reactions)

The β-lactam is a four-membered cyclic amide that forms the core of some of the most important classes of antibiotics, including penicillins, cephalosporins, and carbapenems. beilstein-journals.org The Reformatsky reaction provides a route to β-amino esters, which are direct precursors to β-lactams. bldpharm.com The classic Reformatsky reaction involves the insertion of zinc metal into the carbon-halogen bond of an α-halo ester to form a zinc enolate. nih.gov This enolate can then add to an imine (an aza-Reformatsky reaction) to produce a β-amino ester, which can be cyclized to the corresponding β-lactam. bldpharm.com Ultrasound has been shown to promote this type of reaction, allowing it to proceed at room temperature in a few hours to give excellent yields. researchgate.net The use of this compound in such a sequence provides access to β-lactams bearing keto and ester functionalities, which are valuable handles for further elaboration into complex carbapenem precursors. fluorochem.co.uk

Imidazo[2,1-b]thiazole (B1210989) Ring System Construction

The imidazo[2,1-b]thiazole scaffold is a fused heterocyclic system present in many molecules with a range of biological activities, including anti-inflammatory and anti-hypertensive properties. nih.gov The most common and direct method for constructing this ring system is the condensation of a 2-aminothiazole (B372263) with an α-haloketone or a related ester. This compound serves as a perfect α-halocarbonyl component in this synthesis. The reaction typically proceeds by alkylation of the ring nitrogen of 2-aminothiazole, followed by an intramolecular cyclization and dehydration, to furnish the fused bicyclic product. This transformation provides a straightforward entry into a class of compounds investigated as potential inhibitors of iodide efflux in thyrocytes.

Other Heterocycle Formation Pathways (e.g., Furan (B31954), Pyrazole)

The versatile reactivity of this compound also allows for its use in the synthesis of other important five-membered heterocycles like furans and pyrazoles.

Pyrazole (B372694) Synthesis: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives (the Knorr pyrazole synthesis). nih.gov The β-ketoester moiety of this compound is a 1,3-dicarbonyl equivalent. Reaction with hydrazine would lead to the formation of a highly substituted pyrazolone, a core structure in many pharmaceuticals.

Furan Synthesis: Furans can be synthesized through various methods, often involving the cyclization of 1,4-dicarbonyl compounds in the Paal-Knorr synthesis. While not a direct 1,4-dicarbonyl, this compound can be converted into such a precursor. For example, nucleophilic substitution of the bromide with an enolate anion can introduce the fourth carbonyl group, setting the stage for an acid-catalyzed cyclization to form a furan ring. Related α-halocarbonyl compounds have been shown to undergo ring contraction to afford furan derivatives under certain conditions.

| Heterocycle | Synthetic Method | Key Reactant(s) |

| Thiazole | Hantzsch Synthesis | Thiourea or other thioamides |

| β-Lactam | Reformatsky Reaction | Zinc, Imine |

| Imidazo[2,1-b]thiazole | Condensation | 2-Aminothiazole |

| Pyrazole | Knorr Synthesis | Hydrazine |

| Furan | Paal-Knorr type Synthesis | Requires conversion to a 1,4-dicarbonyl |

Role in Cascade and Multicomponent Reactions

Cascade reactions (or tandem reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple bonds are formed in a single operation without isolating intermediates. nih.gov This approach saves time, reagents, and solvents, aligning with the principles of green chemistry. libretexts.org this compound, with its multiple reactive centers, is an excellent substrate for designing such processes.

A prime example is the Hantzsch synthesis of pyridines or thiazoles, which are classic multicomponent reactions. libretexts.org The synthesis of a thiazole from this compound and thiourea is a two-component reaction, but variations like the Hantzsch pyridine (B92270) synthesis involve the condensation of an aldehyde, a β-ketoester, and a nitrogen donor in one pot. libretexts.org

More complex cascade sequences can be envisioned starting from this compound. For example, a one-pot reaction could begin with a nucleophilic substitution at the bromine center, followed by a base-mediated intramolecular cyclization that utilizes the β-ketoester functionality. Such strategies, which build molecular complexity rapidly from a single, versatile starting material, are a hallmark of modern synthetic chemistry. The development of metal-catalyzed MCRs has further expanded the possibilities, enabling the synthesis of complex heterocyclic molecules in a single step with high atom economy.

Development of Advanced Organic Materials Precursors

This compound, a halogenated β-keto ester, represents a valuable yet specialized precursor in the synthesis of advanced organic materials. While direct and extensive research on this specific compound's role in materials science is not widely documented, its structural motifs are found in compounds known to be effective in polymerization and material fabrication. The reactivity of the α-bromo-β-keto ester functionality allows for its potential incorporation into various polymer backbones and as a key component in the synthesis of functional monomers.

The utility of similar bromo-esters in materials science provides a strong indication of the potential applications for this compound. For instance, analogous compounds such as ethyl 4-bromo-3-oxopentanoate and methyl 4-bromo-3-oxopentanoate are recognized for their role in preparing polymers. The presence of the bromine atom serves as a reactive handle for various chemical transformations, enabling the design of customized materials.

One of the key areas where bromo-compounds find significant application is in controlled polymerization techniques. For example, ethyl 2-bromoisobutyrate is a well-established initiator for Atom Transfer Radical Polymerization (ATRP), a method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. researchgate.net Given the structural similarity, this compound could potentially serve a similar role as an initiator or be modified to act as a functional monomer in such controlled polymerization processes.

The dual functionality of this compound, possessing both a reactive bromine atom and a β-keto ester group, opens avenues for creating polymers with unique properties. The bromo group can be displaced in nucleophilic substitution reactions to attach the molecule to a polymer chain or to initiate polymerization. The β-keto ester moiety can participate in a variety of chemical transformations, including the formation of heterocyclic rings, which can impart specific electronic or physical properties to the resulting material. For example, the reaction of similar β-ketoesters with compounds like thiourea can lead to the formation of thiazole rings.

While specific research detailing the synthesis of advanced organic materials from this compound is limited, the established chemistry of related compounds suggests its potential in creating a range of materials. These could include specialty polymers with tailored thermal or mechanical properties, as well as precursors for electroactive or photoactive materials where the incorporated functional groups can be further modified.

Table of Potential Applications in Organic Materials Synthesis:

| Application Area | Potential Role of this compound | Relevant Analogous Compounds |

| Controlled Polymerization | Initiator for techniques like ATRP. | Ethyl 2-bromoisobutyrate researchgate.net |

| Functional Monomer Synthesis | Precursor to monomers with pendant functional groups. | Ethyl 4-bromo-3-oxopentanoate |

| Specialty Polymer Development | Building block for polymers with unique properties. | Methyl 2-ethyl-3-oxopentanoate |

| Heterocyclic Material Precursors | Synthesis of polymers containing heterocyclic units. | Ethyl 2-bromo-4-methyl-3-oxopentanoate |

Further research into the reactivity and polymerization behavior of this compound is necessary to fully exploit its potential as a precursor for advanced organic materials. The existing knowledge base for similar bromo-esters provides a solid foundation for future investigations in this area.

Innovations in Reaction Conditions and Catalytic Strategies

Transition Metal-Catalyzed Transformations

Transition metals have proven indispensable in activating Ethyl 2-bromo-3-oxopentanoate for a variety of bond-forming reactions. Palladium, zinc, and copper catalysts, in particular, have been instrumental in developing novel synthetic pathways.

Palladium catalysis is a cornerstone of modern organic synthesis for its proficiency in forming carbon-carbon and carbon-heteroatom bonds. While specific literature on the direct use of this compound in palladium-catalyzed cross-coupling reactions is not extensively documented, the reactivity of analogous α-bromo esters suggests its potential as a viable coupling partner.

Research has demonstrated that palladium catalysts can facilitate the cross-coupling of aryl iodides with organoindium reagents derived from similar compounds like ethyl 4-bromo-2-alkynoates, yielding functionalized 2-aryl-2,3-alkadienoates. organic-chemistry.org This highlights the capacity of palladium to activate C(sp)-Br bonds under appropriate conditions. Such transformations typically involve an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. The development of a similar methodology for this compound would provide a direct route to α-aryl or α-vinyl-β-keto esters, which are valuable synthetic intermediates.

Zinc-mediated reactions, particularly the Reformatsky reaction, represent a classic and highly effective method for utilizing α-bromo esters. wikipedia.org This reaction involves the insertion of metallic zinc into the carbon-bromine bond of this compound to form an organozinc reagent, commonly known as a Reformatsky enolate. wikipedia.orglibretexts.org This zinc enolate is stable enough to avoid self-condensation but sufficiently nucleophilic to add to the carbonyl group of aldehydes or ketones. libretexts.orgorganic-chemistry.org

The key steps of the reaction mechanism are:

Oxidative Addition: Metallic zinc inserts into the C-Br bond to form a zinc enolate. wikipedia.orglibretexts.org

Nucleophilic Addition: The zinc enolate coordinates to the carbonyl oxygen of an aldehyde or ketone, forming a six-membered chair-like transition state. libretexts.org

C-C Bond Formation: A rearrangement occurs, forming a new carbon-carbon bond and a zinc alkoxide. libretexts.org

Workup: Acidic workup protonates the alkoxide to yield the final β-hydroxy ester product. wikipedia.orglibretexts.org

The reaction is prized for its ability to generate β-hydroxy esters, which are prevalent in many natural products and pharmaceuticals. nih.gov

Table 1: Key Features of the Zinc-Mediated Reformatsky Reaction

| Feature | Description |

|---|---|

| Reagents | α-bromo ester (e.g., this compound), Aldehyde or Ketone, Metallic Zinc |

| Intermediate | Organozinc halide (Reformatsky enolate) |

| Product | β-hydroxy ester |

| Advantages | High tolerance for various functional groups; enolates are less basic than Grignard reagents, preventing side reactions. wikipedia.orgorganic-chemistry.org |

| Mechanism | Involves oxidative addition of zinc followed by nucleophilic addition to a carbonyl group. libretexts.org |

This table summarizes the fundamental aspects of the Reformatsky reaction, a primary example of a zinc-mediated transformation applicable to this compound.

Copper catalysis offers a cost-effective and versatile alternative to palladium for various coupling reactions. Although specific examples employing this compound are sparse, the broader success of copper-catalyzed reactions with other α-bromo esters underscores its potential. For instance, a copper-catalyzed C-H difluoroacetylation of quinoxalinones has been successfully developed using ethyl bromodifluoroacetate. researchgate.net This demonstrates the ability of copper to mediate the formation of carbon-carbon bonds via radical intermediates generated from α-bromo esters.

Such methodologies could foreseeably be adapted for this compound to achieve C-H functionalization or coupling with a range of nucleophiles. The development of these protocols would be a valuable addition to the synthetic chemist's toolbox for creating highly functionalized molecules.

Organocatalytic and Biocatalytic Approaches

In the quest for greener and more selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful strategies. These approaches often provide access to chiral molecules with high enantioselectivity under mild reaction conditions.

Biocatalysis offers an environmentally benign and highly selective method for chemical transformations. For this compound, the primary focus of biocatalysis is the asymmetric reduction of the 3-oxo group to a hydroxyl group, yielding chiral α-bromo-β-hydroxyesters. These products are valuable chiral building blocks for complex molecule synthesis.

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes from sources like Daucus carota (carrot) and Geotrichum candidum, are known to reduce β-keto esters with high stereoselectivity. Studies on analogous substrates have demonstrated the feasibility and efficiency of this approach. For example, the stereoselective reduction of ethyl 2-(benzamidomethyl)-3-oxobutanoate has been achieved using various yeasts, yielding specific diastereomers with high purity. researchgate.net Similarly, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding (R)-hydroxy ester has been accomplished using recombinant Escherichia coli strains. nih.gov The enantioselectivity of these reductions can often be enhanced by optimizing reaction conditions, such as continuous substrate feeding or the use of selective enzyme inhibitors. nottingham.edu.cn

Table 2: Examples of Biocatalytic Reduction of Related β-Keto Esters

| Substrate | Biocatalyst/Enzyme | Product Stereochemistry | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|

| Ethyl 3-oxobutyrate | Baker's Yeast (with inhibitor) | (S)-ethyl 3-hydroxybutyrate | 98% ee | nottingham.edu.cn |

| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Kluyveromyces marxianus | (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | High diastereoselectivity | researchgate.net |

This table presents research findings on the asymmetric reduction of compounds structurally similar to this compound, illustrating the potential of biocatalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. While the development of chiral organocatalysts for reactions specifically involving this compound as a substrate is a nascent field, the potential is significant. The α-bromo-β-keto ester functionality is well-suited for a range of organocatalytic activations.

For instance, chiral amines could catalyze asymmetric α-functionalization reactions by forming enamine intermediates with the keto ester. Similarly, chiral phase-transfer catalysts could enable enantioselective alkylation or other substitution reactions at the α-position. While current literature often focuses on the use of organocatalysts for the enantioselective synthesis of α-bromo-β-keto esters, future research may expand to develop novel transformations where this compound acts as the prochiral substrate in reactions mediated by new chiral organocatalysts.

Sustainable and Green Chemistry Applications

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of valuable chemical intermediates, aiming to reduce the environmental impact of chemical processes. For the synthesis and subsequent reactions of this compound, several innovative strategies focusing on sustainable and green chemistry have been explored. These approaches primarily revolve around minimizing the use of hazardous solvents and employing alternative energy sources to enhance reaction efficiency and reduce energy consumption.

Solvent-Free Reaction Methodologies

A significant advancement in the green synthesis of α-bromo-β-keto esters, including this compound, is the development of solvent-free reaction conditions. Traditional bromination reactions often utilize chlorinated solvents, which are associated with environmental and health concerns. Solvent-free methodologies not only eliminate the need for these harmful solvents but also simplify the work-up procedure, reduce waste, and can lead to higher yields.

One of the most effective methods for the solvent-free bromination of β-keto esters is the use of N-bromosuccinimide (NBS) as the brominating agent. rsc.orgrsc.orgresearchgate.net This approach involves the direct trituration of the β-keto ester with solid NBS at room temperature. rsc.orgrsc.org The reaction is typically rapid, often reaching completion within minutes to an hour, and proceeds with high selectivity for the α-position. rsc.org The only byproduct of the reaction is succinimide, which can be easily removed by washing with water, making the purification process significantly greener than traditional methods that require column chromatography. rsc.orgrsc.org

The reaction can be represented as follows:

Ethyl 3-oxopentanoate (B1256331) + NBS → this compound + Succinimide

This solvent-free approach offers several advantages over conventional methods, as highlighted in the table below.

| Parameter | Conventional Bromination (in Organic Solvent) | Solvent-Free Bromination with NBS |

| Solvent | Typically chlorinated solvents (e.g., CCl4, CHCl3) | None |

| Brominating Agent | Br2, other hazardous reagents | N-Bromosuccinimide (NBS) |

| Reaction Time | Several hours | 10-60 minutes |

| Work-up | Organic solvent extraction, multiple washing steps | Simple water wash to remove succinimide |

| Waste Generation | Significant organic solvent waste | Minimal, primarily aqueous waste |

| Yield | Generally good | High to excellent |

This table provides a comparative overview of conventional versus solvent-free bromination methods for β-keto esters.

Research has demonstrated that this solvent-free method is applicable to a wide range of 1,3-dicarbonyl compounds, including various β-keto esters, with consistently high yields of the monobrominated products. rsc.org The purity of the product obtained is often high enough that no further purification is required. rsc.org

Alternative Energy Input (e.g., Ultrasonication)

The use of alternative energy sources, such as ultrasound irradiation (sonication), is another promising avenue in the green synthesis of organic compounds. Ultrasonication can enhance reaction rates, improve yields, and reduce reaction times by creating localized high-pressure and high-temperature zones through acoustic cavitation. This can lead to more efficient energy transfer and activation of reacting molecules compared to conventional heating methods.

While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the application of ultrasonication in related organic transformations suggests its potential benefits. For instance, ultrasound has been successfully employed in various esterification and halogenation reactions. The benefits of this technique include shorter reaction times and milder reaction conditions, which align with the principles of green chemistry.

The proposed advantages of using ultrasonication in the synthesis of this compound are summarized below:

| Feature | Potential Benefit of Ultrasonication |

| Reaction Rate | Significant acceleration of the bromination reaction. |

| Energy Efficiency | More direct and efficient energy input compared to conventional heating. |

| Reaction Conditions | Potentially allows for lower reaction temperatures, reducing side product formation. |

| Yield | Possible improvement in product yield due to enhanced mass transfer and reaction kinetics. |

This table outlines the potential advantages of applying ultrasonication to the synthesis of this compound based on its application in similar chemical reactions.

The integration of ultrasonication with solvent-free conditions could offer a synergistic approach to further enhance the green credentials of the synthesis of this compound. This combination would not only eliminate the need for harmful solvents but also reduce energy consumption and reaction times, representing a significant step towards a more sustainable chemical industry.

Future Perspectives and Emerging Research Avenues in Ethyl 2 Bromo 3 Oxopentanoate Chemistry

Exploration of Novel Reactivity Patterns

The inherent reactivity of ethyl 2-bromo-3-oxopentanoate, stemming from its α-bromo-β-keto ester motif, has been a cornerstone of its utility in organic synthesis. smolecule.com Future research is anticipated to uncover novel reactivity patterns by exploring its behavior under unconventional reaction conditions and with new catalytic systems. The presence of both a reactive bromine atom and a ketone functionality provides a rich playground for discovering new transformations. smolecule.com

Key areas of exploration include:

Domino and Tandem Reactions: Designing new domino or tandem reaction sequences that leverage the dual functionality of the molecule to construct complex molecular architectures in a single synthetic operation. For instance, its use in domino Michael/α-alkylation reactions to produce highly functionalized cyclopentanones with excellent enantiomeric excess highlights the potential of this approach. smolecule.com

Photoredox Catalysis: Investigating the reactivity of this compound under photoredox conditions could enable novel carbon-carbon and carbon-heteroatom bond formations through radical intermediates.

Electrochemical Synthesis: Utilizing electrochemical methods to mediate reductions or couplings could offer green and efficient alternatives to traditional reagent-based transformations.

These explorations will likely lead to the discovery of unprecedented reaction pathways, expanding the synthetic chemist's toolkit.

Integration into Flow Chemistry Platforms for Continuous Synthesis

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. The integration of this compound chemistry into flow platforms is a promising avenue for future research. Industrial synthesis already benefits from continuous flow technology to optimize reaction control, particularly in bromination reactions where precise control over parameters like temperature and residence time is crucial for maximizing yield and selectivity.

Future research in this area will likely focus on:

Multi-step Continuous Synthesis: Developing fully integrated flow systems that not only synthesize this compound but also utilize it in subsequent transformations to produce target molecules without intermediate isolation steps.

In-line Purification and Analysis: Incorporating in-line purification and analytical techniques to monitor reaction progress and product quality in real-time, enabling automated process control and optimization.

Microreactor Technology: Utilizing microreactors to enhance heat and mass transfer, allowing for the safe execution of highly exothermic or fast reactions involving this versatile reagent.

The adoption of flow chemistry will undoubtedly streamline the synthesis and application of this compound, making it more accessible and cost-effective for large-scale production.

Development of Next-Generation Asymmetric Methodologies

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. While asymmetric transformations involving β-keto esters are well-established, there is still significant room for the development of next-generation asymmetric methodologies specifically tailored for this compound.

Future research directions will likely include:

Organocatalysis: Expanding the scope of organocatalytic methods, which have already shown great promise in achieving high enantioselectivity in reactions involving similar substrates. smolecule.com The development of novel chiral amines or phosphoric acids as catalysts could lead to even more efficient and selective transformations.

Transition-Metal Catalysis: Designing new chiral ligands for transition-metal catalysts to control the stereochemical outcome of reactions such as allylic alkylations and cross-coupling reactions.

Biocatalysis: Engineering enzymes, such as ketoreductases, to perform highly enantioselective reductions of the keto group or other transformations. sumitomo-chem.co.jpscispace.comresearchgate.net This approach offers the potential for unparalleled selectivity under mild reaction conditions.

The development of these advanced asymmetric methods will enable the synthesis of a wide range of enantiomerically pure compounds derived from this compound.

Bio-Inspired Transformations and Biomimetic Synthesis

Nature often provides inspiration for the development of new synthetic strategies. Bio-inspired transformations and biomimetic synthesis represent a growing area of research that seeks to emulate the efficiency and selectivity of biological processes in the laboratory. The structural motifs present in this compound can be found in various natural products and biosynthetic intermediates.

Future research in this domain could involve:

Biomimetic Cyclizations: Designing synthetic routes that mimic enzymatic cyclization reactions to construct complex polycyclic structures from precursors derived from this compound. nottingham.ac.uk

Enzyme-Catalyzed Reactions: Utilizing whole-cell biotransformations or isolated enzymes to perform specific chemical modifications on the molecule, such as hydroxylations, oxidations, or reductions, with high regio- and stereoselectivity. researchgate.net This can overcome challenges associated with traditional chemical methods. researchgate.net

Natural Product Synthesis: Employing this compound as a key building block in the total synthesis of complex natural products that feature its core structural elements. psu.edu

By drawing inspiration from nature, chemists can develop more elegant and efficient synthetic routes to valuable molecules.

Theoretical Chemistry Advancements for Predictive Modeling

Theoretical chemistry and computational modeling are becoming increasingly powerful tools for understanding and predicting chemical reactivity. Applying these methods to this compound can provide valuable insights that guide experimental work.

Future research in this area will likely focus on:

Reaction Mechanism Elucidation: Using density functional theory (DFT) and other computational methods to elucidate the detailed mechanisms of known and novel reactions involving this compound. mdpi.comwhiterose.ac.uk This can help in optimizing reaction conditions and designing more efficient catalysts.

Predictive Reactivity Models: Developing predictive models that can forecast the outcome of reactions based on the structure of the reactants and catalysts. This can accelerate the discovery of new reactions and synthetic routes.

Conformational Analysis: Studying the conformational preferences of this compound and its derivatives to understand how its three-dimensional structure influences its reactivity and interactions with other molecules. mdpi.com

The synergy between theoretical and experimental chemistry will be crucial for unlocking the full potential of this compound in the years to come.

Q & A

Q. What are the common synthetic routes for Ethyl 2-bromo-3-oxopentanoate, and what reaction conditions are typically employed?

this compound can be synthesized via bromination of its precursor, ethyl 3-oxopentanoate, using bromine (Br₂) as the brominating agent in a solvent like acetic acid. The reaction typically proceeds under controlled temperatures (0–25°C) to minimize side reactions such as over-bromination or ester hydrolysis. Monitoring the reaction via TLC or GC-MS is recommended to optimize yield .

Q. How can the purity of this compound be assessed, and what purification methods are effective?

Purity can be verified using chromatographic techniques (HPLC, GC) and spectroscopic methods (¹H/¹³C NMR). Recrystallization from a non-polar solvent (e.g., hexane/ethyl acetate mixtures) is effective for purification. For structural confirmation, single-crystal X-ray diffraction using programs like SHELXL can resolve ambiguities in stereochemistry or regiochemistry .

Q. What safety precautions are critical when handling this compound?

Due to its brominated and ester functional groups, use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture, as hydrolysis may release corrosive HBr. Store under inert gas (N₂/Ar) at 2–8°C to prevent decomposition. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can catalytic asymmetric reactions be applied to modify this compound, and what catalysts optimize enantioselectivity?

The bromine atom is susceptible to nucleophilic substitution. For asymmetric transformations, Ru(II) complexes with chiral ligands (e.g., (R)-BINAP) achieve high enantioselectivity (>95% ee) under hydrogenation conditions (50 bar H₂, 50°C in MeOH). Substrate-to-catalyst ratios up to 20,000:1 have been reported for similar β-keto esters, minimizing metal contamination in products .

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes for derivatives of this compound?

Systematic parameter variation (temperature, solvent polarity, catalyst loading) and validation via orthogonal analytical methods (e.g., chiral HPLC coupled with X-ray crystallography) are critical. For example, steric hindrance at the 3-oxo position may reduce nucleophilic substitution efficiency, requiring tailored base/nucleophile combinations .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing 3-oxo group activates the α-bromo site for Suzuki-Miyaura couplings. DFT studies suggest that Pd(PPh₃)₄ in THF at 80°C efficiently couples aryl boronic acids to the α-position. Competing β-hydride elimination is mitigated by using bulky ligands (e.g., SPhos) .

Q. What open-science practices ensure reproducibility in studies involving this compound?

Detailed metadata (reaction conditions, spectral raw data) should be deposited in repositories like PubChem or Zenodo. Collaborative platforms (e.g., ELN) enable real-time protocol sharing. Adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) enhances data utility for computational modeling or machine learning .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

Its α-bromo-β-keto ester motif is a key building block for statin side chains (e.g., rosuvastatin). Reduction of the 3-oxo group to a hydroxyl followed by ylide formation enables stereoselective C-C bond construction. Multi-step pathways typically achieve >90% overall yield with careful pH control during workup .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.